molecular formula C23H24FN3O4 B11316754 2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11316754
M. Wt: 425.5 g/mol
InChI Key: ILOKJXKJVLQNES-UHFFFAOYSA-N
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Description

2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with an appropriate leaving group.

    Attachment of the Piperidine Moiety: This step may involve the reaction of a piperidine derivative with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenoxy and oxadiazole groups are thought to play a key role in its activity, potentially through interactions with hydrogen bonding sites or hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

The presence of the fluorophenoxy group in 2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These factors can enhance the compound’s biological activity and make it a more potent candidate for various applications.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C23H24FN3O4/c1-16-10-12-27(13-11-16)22(28)15-30-20-5-3-2-4-19(20)23-25-21(31-26-23)14-29-18-8-6-17(24)7-9-18/h2-9,16H,10-15H2,1H3

InChI Key

ILOKJXKJVLQNES-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=C(C=C4)F

Origin of Product

United States

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